molecular formula C17H18N2O4 B5493976 N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea

Cat. No. B5493976
M. Wt: 314.34 g/mol
InChI Key: ZIVMKEAFFQZBGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as BDMC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMC belongs to the family of urea derivatives and has been studied for its anti-cancer, anti-inflammatory, and anti-oxidant properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea is not fully understood, but studies suggest that it works through multiple pathways. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea has been found to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have both biochemical and physiological effects. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea has been found to decrease the levels of certain proteins involved in cell growth and survival. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea has also been shown to decrease the levels of reactive oxygen species (ROS), which are known to contribute to cancer cell growth and survival. In addition, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea has been found to have anti-inflammatory and anti-oxidant effects, making it a potential therapeutic agent for various inflammatory and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea in lab experiments is its high purity and availability. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea can be synthesized in large quantities with high yield and purity, making it a reliable compound for scientific research. However, one of the limitations of using N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea research. One area of interest is the development of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea as a potential anti-cancer therapeutic agent. Further studies are needed to elucidate the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea and its efficacy in vivo. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea has shown potential as an anti-inflammatory and anti-oxidant agent, and further studies are needed to explore its therapeutic applications in these areas. Finally, the development of more soluble forms of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea could improve its efficacy and potential use in various lab experiments.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea involves the reaction of 3,4-methylenedioxyphenylmethylamine with 2-methoxy-5-methylphenylisocyanate. The resulting urea derivative is then purified through recrystallization to obtain pure N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea. This synthesis method has been optimized for high yield and purity, making N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea readily available for scientific research.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related disorders. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising anti-cancer therapeutic agent.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11-3-5-14(21-2)13(7-11)19-17(20)18-9-12-4-6-15-16(8-12)23-10-22-15/h3-8H,9-10H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVMKEAFFQZBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.